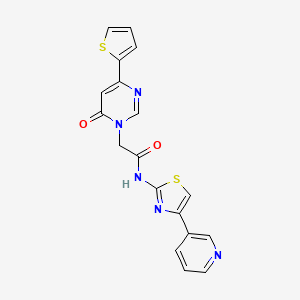
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H13N5O2S2 and its molecular weight is 395.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its structural complexity, featuring multiple heterocycles, suggests diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C18H13N5O2S2, with a molecular weight of approximately 395.46 g/mol. The presence of thiophene, pyrimidine, and thiazole moieties contributes to its pharmacological properties. The synthesis typically involves multi-step organic reactions and purification techniques such as chromatography .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives in the thiazole series have shown efficacy against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs) .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | M. tuberculosis | 0.70 |
| Compound B | E. coli | 1.35 |
| Compound C | Klebsiella sp. | 2.18 |
This suggests potential for further development as anti-tubercular agents, emphasizing the significance of structural features in determining activity.
Anticancer Activity
The compound's structure also positions it as a candidate for anticancer research. Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cellular pathways related to survival and proliferation .
While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease processes. The incorporation of multiple heterocycles may enhance binding affinity and specificity towards these targets .
Case Study 1: Antitubercular Efficacy
In a recent study, several derivatives were synthesized and tested against M. tuberculosis H37Ra. Among these, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant antitubercular activity while maintaining low cytotoxicity towards human cells . This highlights the potential therapeutic index of these compounds.
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of thiazole derivatives on human embryonic kidney (HEK293) cells. The results indicated that most active compounds were non-toxic at therapeutic concentrations, supporting their safety profile for further clinical development .
Propiedades
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-16(22-18-21-14(10-27-18)12-3-1-5-19-8-12)9-23-11-20-13(7-17(23)25)15-4-2-6-26-15/h1-8,10-11H,9H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWDHRPOMKDYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














